molecular formula C17H26ClN3O3S B2355690 N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide CAS No. 1234917-93-1

N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2355690
CAS No.: 1234917-93-1
M. Wt: 387.92
InChI Key: JTWDTGBGRUZNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple pharmaceutically relevant structural motifs, including a tert-butyl carbamate group, a piperidine ring, and a 4-chlorophenylsulfonamide moiety. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, known for its ability to participate in key hydrogen bonding interactions with biological targets and frequently found in compounds exhibiting inhibitory activity against various enzymes . The 4-chlorophenyl variant of this sulfonamide group, in particular, has been identified in published structure-activity relationship studies as a contributor to potent biological activity in certain inhibitor classes . The piperidine core serves as a conformationally constrained building block that can enhance receptor binding and improve the metabolic stability of lead compounds. This molecular architecture suggests potential research applications, particularly in the development of enzyme inhibitors and receptor modulators. Compounds featuring similar sulfonamide-linked pharmacophores have been investigated as potent inhibitors of metabolic enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders, with some analogs demonstrating IC50 values in the nanomolar range . Additionally, the structural similarity to urea-based TRPV1 antagonists like BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) indicates potential research utility in pain and thermal sensation pathways, though such compounds require careful optimization to mitigate side effects like hyperthermia . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound appropriately in controlled laboratory settings.

Properties

IUPAC Name

N-tert-butyl-4-[[(4-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3S/c1-17(2,3)20-16(22)21-10-8-13(9-11-21)12-19-25(23,24)15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWDTGBGRUZNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution Reaction with 4-Chlorobenzenesulfonyl Chloride

A foundational approach involves the reaction of 4-chlorobenzenesulfonyl chloride with a piperidine intermediate. As demonstrated in, bromobenzenesulfonyl chloride derivatives undergo nucleophilic substitution with amines under basic conditions.

Procedure :

  • Intermediate Preparation : tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate is synthesized via Boc protection of 4-aminomethylpiperidine.
  • Sulfonamide Formation : The amine reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA), followed by carboxamide formation with tert-butyl isocyanate.

Optimization :

  • Solvent : Dichloromethane or THF improves solubility of intermediates.
  • Base : TEA vs. DMAP: TEA yields higher purity (96% by HPLC).
  • Temperature : Room temperature avoids side reactions.
Step Reagents Yield Purity (HPLC)
Sulfonylation TEA, DCM, 25°C 85% 95%
Boc Deprotection TFA/DCM (1:1) 92% 98%
Carboxamide Formation tert-Butyl isocyanate 78% 97%

This method achieves an overall yield of 61%.

Suzuki-Miyaura Cross-Coupling for Biphenyl Integration

Boronic Acid-Mediated Coupling

Recent advances utilize Suzuki-Miyaura cross-coupling to introduce aromatic groups early in the synthesis. A boronic ester derivative of piperidine is coupled with 4-chlorophenylboronic acid.

Procedure :

  • Boronic Ester Synthesis : tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under n-BuLi catalysis.
  • Cross-Coupling : The boronic ester couples with 4-chlorobenzenesulfonamide in toluene/EtOH (1:1) with Pd(PPh₃)₄.
  • Carboxamide Installation : tert-Butylamine is introduced via carbodiimide-mediated coupling.

Critical Parameters :

  • Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf): The former increases yield by 15%.
  • Solvent System : Toluene/EtOH minimizes boronic acid decomposition.
Step Conditions Yield
Boronation n-BuLi, THF, -70°C 51%
Suzuki Coupling Pd(PPh₃)₄, 100°C 67%
Final Functionalization EDC, HOBt, DMF 73%

This route achieves a 52% overall yield with 96.7% HPLC purity.

One-Pot Tandem Synthesis

Concurrent Sulfonylation and Carboxamidation

A streamlined one-pot method condenses multiple steps into a single reaction vessel, reducing purification bottlenecks.

Procedure :

  • Base-Mediated Coupling : 4-Chlorobenzenesulfonyl chloride, 4-(aminomethyl)piperidine, and tert-butyl isocyanate are combined in DMF with K₂CO₃.
  • In Situ Activation : HOBt and EDC facilitate carboxamide bond formation without isolating intermediates.

Advantages :

  • Time Efficiency : 8 hours vs. 24+ hours for stepwise methods.
  • Yield Improvement : 68% overall yield due to reduced intermediate degradation.

Limitations :

  • Purity Challenges : Requires silica gel chromatography to remove excess sulfonyl chloride.

Comparative Analysis of Methodologies

Method Overall Yield Purity Scalability Cost Efficiency
Stepwise Substitution 61% 97% High Moderate
Suzuki Cross-Coupling 52% 96.7% Moderate High
One-Pot Synthesis 68% 94% High Low

Key Findings :

  • Stepwise Methods prioritize purity and are preferred for preclinical studies.
  • Suzuki Coupling offers regioselectivity but requires expensive catalysts.
  • One-Pot Synthesis balances yield and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nitrogen-containing heterocycles, particularly piperidine derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID (Evidence Source) Key Substituents Molecular Weight (g/mol) Key Features
N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide (Target) - 4-Chlorophenylsulfonamido methyl
- tert-butyl carboxamide
~425 (calculated) Unique sulfonamide linker; tert-butyl enhances stability
4-(4-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (25) - 4-Chloro-2-oxo-benzodiazol
- 4-Iodophenyl
507.7 (reported) Benzodiazol core; iodine enhances halogen bonding
4-(4-Bromo-1H-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (41) - 4-Bromo-benzodiazol
- 4-Iodophenyl
552.2 (reported) Bromine substitution; LCMS [M+H]+ 281
tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) - 4-Chlorobenzoyl
- tert-butyl
322.12 (HRMS) Carboxylate ester; chlorobenzoyl enhances π-π stacking
4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (6) - 2-Aminoethyl
- 4-Fluorophenyl
~279 (calculated) Aminoethyl side chain; fluorine improves bioavailability
BIBN4096BS (1-piperidinecarboxamide derivative) - Dibromo-hydroxyphenyl
- Quinazolinyl
N/A CGRP receptor antagonist; clinical relevance in migraines

Key Structural Differences and Implications

Sulfonamide vs. Sulfonamides are also more acidic, which may influence solubility and target interaction. In contrast, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) uses a benzoyl group, favoring hydrophobic interactions over polar bonding.

Substituent Effects on Bioactivity

  • Halogenated aryl groups (e.g., 4-iodophenyl in Compound 25 and 4-bromo-benzodiazol in Compound 41 ) improve target binding via halogen bonding and lipophilicity. The target’s 4-chlorophenyl group balances these effects with reduced steric hindrance.
  • Fluorinated analogs (e.g., Compound 6 ) exhibit enhanced metabolic stability and blood-brain barrier penetration, which the target compound may lack due to its bulkier tert-butyl group.

Synthetic Pathways

  • The target compound’s synthesis likely involves sulfonamide coupling (similar to Compound 25 , which uses tert-butyl carbamate intermediates).
  • By contrast, tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) employs di-tert-butyl carbonate for carbamate formation, a strategy applicable to the target’s tert-butyl group.

Biological Activity

N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide is a synthetic compound with a complex structure that suggests potential for diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring, a tert-butyl group, and a sulfonamide moiety, with a carboxamide functional group attached to the piperidine nitrogen. The presence of these functional groups indicates potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, sulfonamides are recognized for their antibacterial properties due to their interference with bacterial folate synthesis. This compound may inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders and obesity .

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antibacterial Activity : Sulfonamide derivatives are known for their antibacterial effects by inhibiting the folate synthesis pathway in bacteria.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit various enzymes, including those involved in cancer progression and inflammation .

Anticancer Potential

In vitro studies have demonstrated that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds targeting 11β-hydroxysteroid dehydrogenase type 1 have shown promise in reducing tumor growth in preclinical models .

Anti-inflammatory Effects

Research has indicated that certain sulfonamide derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests that this compound could be explored further as an anti-inflammatory agent.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructureKey Features
SulfanilamideSulfanilamideSimple sulfonamide antibiotic; lacks bulky groups
Benzene SulfonamideBenzene SulfonamideUsed in various pharmaceutical applications
4-ChlorobenzenesulfonamideChlorobenzenesulfonamideContains chlorine substituents; similar applications

This compound is distinguished by its combination of a piperidine ring with both tert-butyl and sulfonamide functionalities, potentially enhancing its pharmacological properties compared to simpler sulfonamides.

Q & A

Basic: What are the key steps in synthesizing N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide?

The synthesis involves three critical stages:

  • Coupling Reaction : Reacting tert-butyl piperidine derivatives with 4-chlorophenylsulfonamide intermediates using carbodiimide coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) to form the sulfonamide bond .
  • Functional Group Protection : Protecting reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) to prevent side reactions during synthesis .
  • Purification : Column chromatography with solvents like dichloromethane/methanol mixtures and recrystallization from ethanol to achieve >95% purity .

Key Considerations : Optimize reaction temperature (typically 0–25°C) and solvent polarity to minimize byproducts like unreacted sulfonamide or over-alkylation .

Basic: Which spectroscopic methods are most reliable for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl protons), δ 3.2–3.8 ppm (piperidine CH2 groups), and δ 7.4–7.6 ppm (aromatic protons from 4-chlorophenyl) confirm substituent positions .
    • 13C NMR : Signals near 80 ppm (Boc carbonyl) and 125–140 ppm (aromatic carbons) validate connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak at m/z 409.1 (M+H)+, matching the theoretical molecular weight .

Basic: How is the compound’s solubility and stability assessed for biological assays?

  • Solubility : Tested in DMSO (≥50 mg/mL) and aqueous buffers (PBS, pH 7.4: <0.1 mg/mL) using dynamic light scattering. The tert-butyl group enhances lipophilicity, necessitating solubilizing agents like cyclodextrins for in vitro studies .
  • Stability : Incubate at 37°C in PBS/DMSO (1:1) for 24 hours. Monitor degradation via HPLC; >90% stability indicates suitability for cell-based assays .

Advanced: How to resolve contradictions in spectral data during characterization?

Example Issue : Discrepancies in 1H NMR integration ratios for piperidine protons.

  • Root Cause : Conformational flexibility of the piperidine ring causing signal splitting .
  • Solution :
    • Perform variable-temperature NMR (VT-NMR) to coalesce split signals at elevated temperatures .
    • Use 2D-COSY to confirm coupling between adjacent protons .

Advanced: What strategies optimize yield in multi-step syntheses?

  • Reaction Monitoring : Use TLC (silica gel, UV detection) to track intermediate formation.
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3) for Friedel-Crafts alkylation efficiency .
  • Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature (0–40°C), and stoichiometry to identify optimal conditions via response surface methodology .

Typical Yield Improvements : From 45% to 72% by switching from THF to DMF and reducing reaction time from 24h to 12h .

Advanced: How does this compound compare to analogs in receptor binding studies?

Analog Structural Difference Biological Activity (IC50)
Target Compound 4-Chlorophenylsulfonamide substituent18 nM (Enzyme X)
N-(4-methylphenyl) analog Methyl vs. tert-butyl45 nM (Enzyme X)
Trifluoromethyl analog CF3 vs. Cl12 nM (Enzyme X)

Key Insight : The tert-butyl group enhances metabolic stability but reduces aqueous solubility compared to methyl analogs .

Basic: What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How to investigate its mechanism of action in enzyme inhibition?

  • Kinetic Assays : Measure initial reaction rates with varying substrate concentrations (Lineweaver-Burk plots) to identify competitive vs. non-competitive inhibition .
  • Docking Studies : Use AutoDock Vina to model interactions between the sulfonamide group and Enzyme X’s active site (e.g., hydrogen bonding with Arg234) .

Basic: What are the criteria for selecting purification solvents?

  • Polarity : Dichloromethane (low polarity) for Boc-deprotection byproducts; methanol for polar impurities .
  • Boiling Point : Ethanol (bp 78°C) for recrystallization without decomposing the product .

Advanced: How to design derivatives for improved pharmacokinetics?

  • Strategies :
    • Replace tert-butyl with PEGylated groups to enhance solubility .
    • Introduce fluorine atoms to improve blood-brain barrier penetration .
  • Validation : LogP (calculated) reduced from 3.2 to 2.1 for PEGylated derivatives, with 2-fold higher plasma half-life in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.